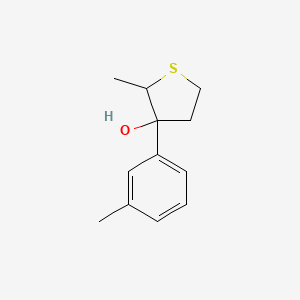
2-Methyl-3-(3-methylphenyl)thiolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS. It is a thiolane derivative, characterized by a thiolane ring substituted with methyl and methylphenyl groups. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol typically involves the reaction of 3-methylphenylmagnesium bromide with 2-methylthiirane. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to acidic workup to yield the desired thiolane derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Methyl-3-(3-methylphenyl)thiolan-3-ol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The methyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with reduced oxygen content.
Substitution: Various substituted thiolane derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-3-(3-methylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-3-(3-methylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic ring can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Methyl-3-(4-methylphenyl)thiolan-3-ol: Similar structure but with the methylphenyl group in a different position.
2-Methyl-3-phenylthiolan-3-ol: Lacks the additional methyl group on the phenyl ring.
3-Methyl-3-phenylthiolan-2-ol: Different substitution pattern on the thiolane ring.
Uniqueness
2-Methyl-3-(3-methylphenyl)thiolan-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
2-methyl-3-(3-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-4-3-5-11(8-9)12(13)6-7-14-10(12)2/h3-5,8,10,13H,6-7H2,1-2H3 |
InChIキー |
QZKVVUDJIDTVOQ-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCS1)(C2=CC=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


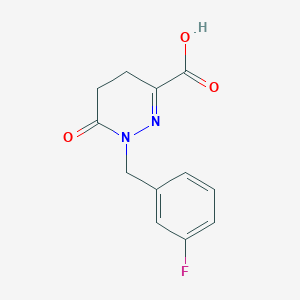

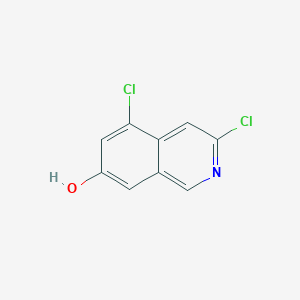
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
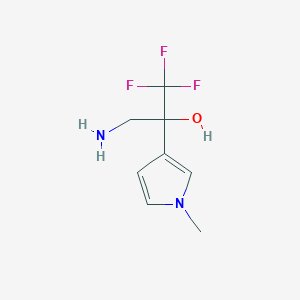
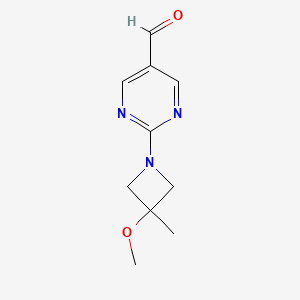
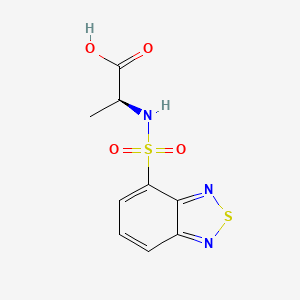
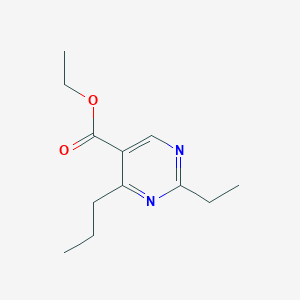



![2-[2-(Bromomethyl)butyl]furan](/img/structure/B13162617.png)
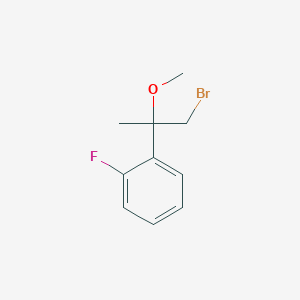
![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
